

# Application Notes & Protocols: Intranasal Niosomes for Improved Nefopam Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**Nefopam** hydrochloride is a centrally acting, non-opioid analgesic used for the relief of moderate to severe pain.[1][2] Its primary limitation is poor oral bioavailability, largely due to extensive first-pass metabolism in the liver.[3][4] To overcome this challenge, intranasal delivery has emerged as a promising alternative administration route.[5][6] This pathway bypasses the gastrointestinal tract and hepatic metabolism, potentially leading to improved systemic drug levels and faster onset of action.[4][6]

This document details the application of niosomal technology to enhance the intranasal delivery of **nefopam**. Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic drugs.[4] They are recognized for their high chemical stability, low toxicity, and ability to enhance drug permeation across biological membranes, making them an ideal carrier for improving **nefopam**'s bioavailability.[4]

### Section 1: Nefopam's Mechanism of Action

**Nefopam**'s analgesic effect is distinct from that of opioids and NSAIDs.[7] Its primary mechanism involves the inhibition of the reuptake of key neurotransmitters—serotonin, norepinephrine, and dopamine—in the central nervous system.[7] This modulation of monoamine pathways enhances their effects on pain transmission. Additionally, **nefopam** has



been shown to block voltage-gated sodium and calcium channels, which reduces neuronal excitability and dampens the propagation of pain signals.[7][8]



Click to download full resolution via product page

Caption: Nefopam's multimodal analgesic signaling pathway.

## Section 2: Formulation and Characterization Protocol 2.1: Preparation of Nefopam-Loaded Niosomes (Thin-Film Hydration)

This protocol describes the thin-film hydration method for preparing **nefopam**-loaded niosomes.[4]

#### Methodological & Application





- Dissolution: Accurately weigh and dissolve non-ionic surfactants (e.g., Span 20, Span 40, Span 80, or Span 85) and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.[4] Molar ratios of cholesterol to surfactant can be varied (e.g., 1:1, 1:2, 1:3, 1:4).[3][5]
- Film Formation: Evaporate the organic solvents using a rotary evaporator to form a thin, dry film on the inner wall of the flask.[4]
- Hydration: Hydrate the thin film with a phosphate-buffered saline (PBS, pH 7.4) solution containing 10 mg of **nefopam** hydrochloride. Perform hydration at a temperature above the gel-liquid transition temperature of the surfactant (e.g., 55°C).[4]
- Size Reduction: Sonicate the resulting niosomal suspension for up to 1 hour at room temperature to reduce the vesicle size.[4]
- Purification: Separate the unentrapped drug from the niosome suspension by centrifugation at high speed (e.g., 24,000 rpm for 1 hour).[9]





Click to download full resolution via product page

Caption: Workflow for Niosome Preparation via Thin-Film Hydration.

### **Data Presentation: Physicochemical Properties**



The choice of surfactant and the cholesterol-to-surfactant molar ratio significantly impacts the niosomes' characteristics.[3][4][5]

| Formulation<br>Base | Cholesterol:Su<br>rfactant Ratio | Entrapment<br>Efficiency<br>(EE%) | Particle Size<br>(nm) | Zeta Potential<br>(mV) |
|---------------------|----------------------------------|-----------------------------------|-----------------------|------------------------|
| Span 20             | 1:1 - 1:4                        | Up to ~75%                        | 100 - 450             | -20 to -28             |
| Span 40             | 1:1 - 1:4                        | 25% - 80.4%                       | 67 - 504              | -16.8 to -29.7         |
| Span 80             | 1:1 - 1:4                        | Up to ~60%                        | 150 - 500             | -18 to -25             |
| Span 85             | 1:1 - 1:4                        | Up to ~70%                        | 120 - 480             | -22 to -29             |

Table 1: Summary of physicochemical properties of various **nefopam**-loaded niosome formulations. Data compiled from studies show that Span 40 formulations generally yield the highest entrapment efficiency.[4]

# Section 3: In-Vitro and Ex-Vivo Evaluation Protocol 3.1: In-Vitro Drug Release Study

This protocol assesses the release of **nefopam** from niosomal formulations.

- Apparatus Setup: Use vertical Franz diffusion cells with an effective diffusion area of 5 cm<sup>2</sup>.
- Receptor Medium: Fill the receptor compartment with a simulated nasal electrolyte solution (SNES, pH 5.5).[3] Maintain the temperature at 37°C ± 0.5°C and stir continuously.[3]
- Sample Loading: Place a known amount of the niosomal suspension (containing a fixed weight of nefopam, e.g., 3 mg) into the donor compartment.[3][4]
- Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment for analysis and replace the volume with fresh, pre-warmed SNES.
- Analysis: Quantify the concentration of nefopam in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).



#### **Data Presentation: In-Vitro Release**

Studies show that niosomal formulations provide a sustained release of **nefopam** compared to a free drug solution. The percentage of drug released after 24 hours ranged from approximately 80% to over 98%, depending on the formulation.[4] Formulations based on Span 85 showed the highest release, while Span 40 provided the most prolonged release.[4]

#### **Protocol 3.2: Ex-Vivo Permeation Study**

This protocol evaluates the permeation of **nefopam** across the nasal mucosa.

- Tissue Preparation: Excise the nasal mucosa from a suitable animal model (e.g., rat) and carefully mount it between the donor and receptor compartments of a Franz diffusion cell.
- Apparatus Setup: Follow steps 1 and 2 from Protocol 3.1.
- Sample Application: Apply the **nefopam** niosome formulation or a control free drug solution to the mucosal surface in the donor compartment.
- Sampling and Analysis: Follow steps 4 and 5 from Protocol 3.1 to determine the amount of drug that has permeated through the tissue over time.
- Parameter Calculation: Calculate key permeation parameters, including steady-state flux (Jss), permeability coefficient (Kp), and cumulative drug permeated over 24 hours (Q<sub>24</sub>).[4]





Click to download full resolution via product page

Caption: Workflow for Ex-Vivo Nasal Permeation Study.

#### **Data Presentation: Ex-Vivo Permeation Parameters**



**Nefopam**-loaded niosomes demonstrated significantly enhanced permeation across nasal mucosa compared to a free drug solution.[4]

| Formulation                        | Jss (μg/cm²/hr)         | Kp (cm/hr)              | Q24 (µg/cm²)          | Lag Time (min)           |
|------------------------------------|-------------------------|-------------------------|-----------------------|--------------------------|
| Free Nefopam<br>Solution           | 15.59 ± 2.44            | 0.199 ± 0.09            | 283.05 ± 10           | 48.0 ± 1.23              |
| Nefopam<br>Niosomes<br>(Optimized) | Significantly<br>Higher | Significantly<br>Higher | ~2.5-fold<br>Increase | Significantly<br>Shorter |

Table 2: Comparison of ex-vivo permeation parameters. Niosomal formulations significantly outperform the free drug solution, indicating enhanced mucosal penetration.[4]

# Section 4: In-Vivo Pharmacokinetic Studies Protocol 4.1: In-Vivo Study in Animal Models (Rats)

This protocol compares the bioavailability of intranasally administered **nefopam** niosomes with an oral solution.

- Animal Groups: Divide rats into two groups: a test group receiving the optimized **nefopam** niosomal formulation (often in an in-situ gel base) via intranasal administration, and a control group receiving an oral solution of **nefopam**.
- Administration: Administer the respective formulations to each group.
- Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
- Plasma Separation: Separate the plasma from the blood samples via centrifugation.
- Analysis: Analyze the plasma samples to determine the concentration of nefopam using a validated analytical method (e.g., HPLC).
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the



concentration-time curve).[3]

#### **Data Presentation: Pharmacokinetic Parameters**

The in-vivo study revealed a dramatic improvement in the bioavailability of **nefopam** when delivered via intranasal niosomes compared to the standard oral route.[3][4][5]

| Parameter                      | Intranasal<br>Niosomal Gel | Oral Solution    | Improvement<br>Factor |
|--------------------------------|----------------------------|------------------|-----------------------|
| AUC <sub>0-24</sub> (ng·hr/mL) | 3500 - 4000                | 700 - 800        | ~4.77-fold            |
| Cmax (ng/mL)                   | ~450                       | ~100             | ~4.5-fold             |
| Tmax (hr)                      | ~1.0                       | ~2.0             | Faster Absorption     |
| Relative Bioavailability (%)   | ~477%                      | 100% (Reference) | 4.77-fold             |

Table 3: Comparison of in-vivo pharmacokinetic parameters in rats. The intranasal niosome formulation shows a 4.77-fold increase in relative bioavailability compared to the oral solution. [3][4][5]

#### **Summary and Conclusion**

The data conclusively demonstrates that formulating **nefopam** into niosomes for intranasal delivery is a highly effective strategy to overcome its poor oral bioavailability.[3][4] The niosomal carrier system significantly enhances drug permeation across the nasal mucosa, leading to faster absorption, higher plasma concentrations, and a nearly five-fold increase in overall bioavailability compared to an equivalent oral dose.[3][4][5] These findings underscore the potential of intranasal niosomes as a viable and superior alternative for the systemic delivery of **nefopam**, offering a promising avenue for developing more effective analgesic therapies.





Click to download full resolution via product page

Caption: Logical flow from problem to improved bioavailability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Nefopam Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Intranasal niosomes of nefopam with improved bioavailability: preparation, optimization, and in-vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug delivery to the brain via the nasal route of administration: exploration of key targets and major consideration factors PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nefopam Hydrochloride? [synapse.patsnap.com]
- 8. Use of nefopam for chronic pain NHS SPS Specialist Pharmacy Service The first stop for professional medicines advice [sps.nhs.uk]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Intranasal Niosomes for Improved Nefopam Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083846#intranasal-niosomes-for-improved-nefopam-bioavailability]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com